L-Hyoscyamine (Standard)

Catalog No.
S581289
CAS No.
5934-50-9
M.F
C17H23NO3
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Hyoscyamine (Standard)

CAS Number

5934-50-9

Product Name

L-Hyoscyamine (Standard)

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1

InChI Key

RKUNBYITZUJHSG-VFSICIBPSA-N

SMILES

Array

solubility

SLIGHTLY SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM

Synonyms

Anaspaz, Atropine Sulfate, 3(S)-endo-Isomer, Atropine, 3(S)-endo-Isomer, Cytospaz, Hyoscyamine, Hyoscyamine Hydrobromide, Hyoscyamine Hydrochloride, Hyoscyamine Sulfate, Hyoscyamine Sulfate Anhydrous

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Cl

The exact mass of the compound Hyoscyamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61808. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Hyoscyamine is the pure, levorotatory enantiomer of the tropane alkaloid hyoscyamine, isolated from plants of the Solanaceae family like *Atropa belladonna*. As a competitive antagonist of muscarinic acetylcholine receptors, it is the pharmacologically active component responsible for the anticholinergic effects attributed to its racemic form, atropine. This high-purity analytical standard is essential for applications demanding precise stereochemical identity and quantifiable potency, distinguishing it from less defined materials or racemic mixtures.

Substituting L-Hyoscyamine with its racemic mixture, atropine, introduces a 50% mass of the pharmacologically inactive D-hyoscyamine, effectively halving the potency per unit weight and introducing an unnecessary isomeric ballast. This is critical in quantitative pharmacology and formulation where precise active principle concentration is required. Furthermore, substitution with another tropane alkaloid like scopolamine is inappropriate due to significant differences in central nervous system (CNS) effects; scopolamine readily crosses the blood-brain barrier, leading to more pronounced sedative and amnestic properties not typically associated with L-hyoscyamine at equivalent peripheral doses. Therefore, for reproducible, peripherally-targeted antimuscarinic research, the pure L-isomer is required.

Stereospecific Potency: L-Isomer Contains All Pharmacological Activity

The anticholinergic activity of atropine resides almost exclusively in the L-hyoscyamine enantiomer. In vivo studies in mice demonstrated that specific binding to muscarinic receptors in the brain could be attributed to L-hyoscyamine, while the D-isomer's binding was non-specific. This confirms that D-hyoscyamine acts as an inactive component in the racemic mixture, atropine.

Evidence DimensionSpecific Muscarinic Receptor Binding
Target Compound DataRepresents specific, high-affinity binding
Comparator Or BaselineD-Hyoscyamine: Represents only non-specific binding
Quantified DifferenceQualitatively distinct (specific vs. non-specific binding)
ConditionsIn vivo analysis in mouse brain

Procuring the pure L-isomer eliminates the confounding presence of the inactive D-isomer, ensuring that all observed effects are attributable to the active principle.

Purity-Dependent Reproducibility: Essential for Validated Analytical Methods

The use of L-Hyoscyamine as an analytical standard is predicated on its high purity, which is essential for method validation and reproducibility in quantitative analysis. Validated chiral HPLC and LC-MS/MS methods rely on a well-characterized reference standard to accurately determine the enantiomeric purity of a sample or to quantify its concentration in a complex matrix like human plasma. Using a non-standard or a racemic mixture would make method validation and achieving reproducible, accurate quantification impossible.

Evidence DimensionSuitability as an Analytical Reference Material
Target Compound DataHigh purity (>99%), certified reference material suitable for method validation.
Comparator Or BaselineCrude extract or non-certified material: Unknown purity, contains impurities and/or other isomers.
Quantified DifferenceEnables validated, reproducible quantification vs. non-quantifiable, non-reproducible results.
ConditionsQuantitative analytical techniques such as HPLC, LC-MS/MS.

For any research requiring regulatory submission, quality control, or pharmacokinetic analysis, procuring a certified analytical standard is a non-negotiable requirement for data integrity.

Differential CNS Effects: Lower Central Nervous System Impact than Scopolamine

While both L-hyoscyamine and its close structural analog scopolamine (L-hyoscine) are potent peripheral antimuscarinics, scopolamine is noted for more pronounced central nervous system (CNS) effects. Scopolamine acts as a sedative in the CNS, whereas atropine (and by extension, its active isomer L-hyoscyamine) does not typically cause drowsiness at therapeutic doses. This distinction is critical for applications where peripheral anticholinergic effects are desired without CNS impairment such as sedation or memory effects.

Evidence DimensionCentral Nervous System (CNS) Effect Profile
Target Compound DataPrimarily peripheral anticholinergic activity with limited CNS effects at typical doses.
Comparator Or BaselineScopolamine: Pronounced central sedative, antiemetic, and amnestic effects.
Quantified DifferenceQualitatively different CNS side-effect profiles (e.g., sedation vs. minimal sedation).
ConditionsTherapeutic dosing in humans.

This compound is the appropriate choice for studies focused on peripheral muscarinic antagonism where central effects like sedation or amnesia are undesirable confounding variables.

Quantitative Bioanalysis and Pharmacokinetic (PK) Studies

For the development and validation of sensitive LC-MS/MS assays to quantify L-hyoscyamine in biological matrices such as human plasma. The high purity of this standard ensures accurate calibration curves and reliable data for safety and efficacy studies.

Stereospecific Receptor Binding and Functional Assays

Ideal for in vitro and in vivo studies aimed at characterizing muscarinic receptor pharmacology without the confounding presence of the inactive D-isomer. This allows for precise determination of affinity (Ki) and potency (EC50) values attributable solely to the active enantiomer.

Quality Control Standard for Pharmaceutical and Herbal Products

As a certified reference material for chiral HPLC methods to determine the enantiomeric excess and quantify the L-hyoscyamine content in raw materials or finished pharmaceutical products containing atropine or belladonna alkaloids.

Color/Form

NEEDLES FROM DIL ALCOHOL

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

289.16779360 Da

Monoisotopic Mass

289.16779360 Da

Heavy Atom Count

21

Melting Point

106 °C

UNII

PX44XO846X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

As a drug that is not FDA approved, hyscyamine has no official indications. Intravenous hysocyamine has been used to reduce gastric motility, reduce pancreatic pain and secretions, to facilitate imaging of the gastrointestinal tract, treat anticholinesterase toxicity, treat certain cases of partial heart block, improve visualization of the kidneys, and for symptomatic relief of biliary and renal colic. Intravenous hyoscyamine is also used pre-operatively to reduce secretions of the mouth and respiratory tract to facilitate intubation. Oral hyoscyamine is used to treat functional intestinal disorders, for symptomatic relief of biliary and renal colic, and symptomatic relief of acute rhinitis.

Livertox Summary

Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Gastrointestinal Agents

Mechanism of Action

Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

5934-50-9

Absorption Distribution and Excretion

Hyoscyamine is completely absorbed by sublingual and oral routes, though exact data regarding the Cmax, Tmax, and AUC are not readily available.
The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound.

Metabolism Metabolites

Hyoscyamine is largely unmetabolized, however a small amount is hydrolyzed into tropine and tropic acid.

Wikipedia

Hyoscyamine

Biological Half Life

The half life of hyoscyamine is 3.5 hours.

Use Classification

Pharmaceuticals

General Manufacturing Information

Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-: INACTIVE

Analytic Laboratory Methods

RACEMIZATION OF L-HYOSCYAMINE WAS STUDIED. THE RATE OF RACEMIZATION WAS MEASURED BY RADIOIMMUNOASSAY USING ANTI-D-HYOSCYAMINE ANTIBODIES RAISED IN RABBITS.
A RADIOIMMUNOASSAY WAS DEVELOPED FOR THE ANAL OF ATROPINE. THE ANTISERUM USED WAS HIGHLY SPECIFIC FOR D-HYOSCYAMINE. THE METHOD IS RAPID AND SENSITIVE, GIVING EXCELLENT VALUES FOR ACCURACY, PRECISION AND CORRELATION.

Interactions

LOW CONCN OF (+)-HYOSCYAMINE, ACCELERATED THE ENZYMIC HYDROLYSIS OF TROPACOCAINE, WHEREAS HIGHER CONCN ABOVE 10-4 TO 10-3 MOLE/L OF THESE ALKALOIDS INHIBITED THE HYDROLYSIS. HYDROLYSIS OF NORTROPACOCAINE WAS INHIBITED AT ALL CONCN.

Dates

Last modified: 04-15-2024

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